2-(4-Ethylphenyl)cyclopentan-1-one
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Overview
Description
2-(4-Ethylphenyl)cyclopentan-1-one is an organic compound with the molecular formula C13H16O. It is a cyclopentanone derivative where the cyclopentanone ring is substituted with a 4-ethylphenyl group. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the α-arylation of cyclopentanones using palladium/enamine cooperative catalysis. For instance, cyclopentanone can be reacted with 4’-bromoacetophenone in the presence of palladium(II) acetate, tri(o-tolyl)phosphine, sodium acetate, and pyrrolidine in 1,4-dioxane under an argon atmosphere at 130°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylphenyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Ethylphenyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)cyclopentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved would vary based on the context of its use. For instance, in medicinal chemistry, it could act as an inhibitor or activator of specific enzymes, influencing metabolic pathways .
Comparison with Similar Compounds
2-Phenylcyclopentan-1-one: Lacks the ethyl group on the phenyl ring.
2-(4-Methylphenyl)cyclopentan-1-one: Has a methyl group instead of an ethyl group on the phenyl ring.
2-(4-Isopropylphenyl)cyclopentan-1-one: Contains an isopropyl group on the phenyl ring.
Uniqueness: 2-(4-Ethylphenyl)cyclopentan-1-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interactions compared to its analogs. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activity .
Properties
Molecular Formula |
C13H16O |
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Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-(4-ethylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C13H16O/c1-2-10-6-8-11(9-7-10)12-4-3-5-13(12)14/h6-9,12H,2-5H2,1H3 |
InChI Key |
LDQXJOQYPYFQGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCCC2=O |
Origin of Product |
United States |
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